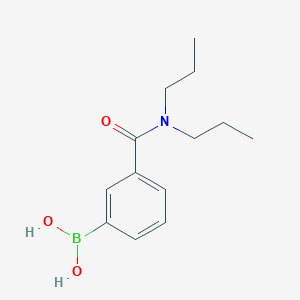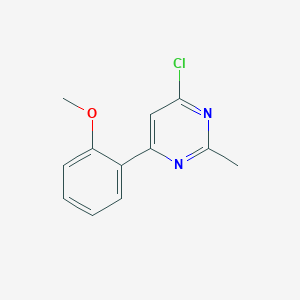
3-(Thiophen-3-yl)piperidine hydrochloride
Overview
Description
Synthesis Analysis
Thiophene derivatives are synthesized by heterocyclization of various substrates . Piperidine derivatives are formed through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .
Chemical Reactions Analysis
Thiophene derivatives are synthesized by condensation reactions, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . Piperidine derivatives are formed through hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .
Scientific Research Applications
Fluorescent Probes for Metal Ions
Research by Wang et al. (2014) introduced water-soluble hydrazide-based fluorescent probes, poly 3-{[1-(2-hydrazino-2-oxoethyl)piperidin-4-ylidene]methyl}thiophene hydrochloride (PM1·HCl) and its analogues, for the selective detection of Cu^2+ and Hg^2+ in aqueous solutions. These compounds exhibit different emission characteristics for Cu^2+ and Hg^2+, allowing for the visual detection of these metal ions with high sensitivity and selectivity (Wang et al., 2014).
Anticancer Activity
A study by Harishkumar et al. (2018) focused on the synthesis of novel 4-(piperidin-1-ylmethyl)-2-(thiophen-2-yl) quinoline derivatives and their antiproliferative effects against various human cancer cell lines. Some compounds exhibited significant growth inhibition, highlighting their potential as anticancer agents (Harishkumar et al., 2018).
Synthesis and Structural Studies
Research on thiophene/phenyl-piperidine hybrid chalcones by Parvez et al. (2014) revealed the synthesis and crystal structures of novel chalcones. These studies contribute to understanding the molecular arrangements and interactions that could inform the design of compounds with desired biological activities (Parvez et al., 2014).
Enzyme Inhibition
Cetin et al. (2021) designed 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide derivatives and evaluated them for their enzyme inhibitory activities against acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase. This research offers insights into the potential therapeutic applications of these compounds in treating diseases related to enzyme dysfunction (Cetin et al., 2021).
Mechanism of Action
While the specific mechanism of action for “3-(Thiophen-3-yl)piperidine hydrochloride” is not mentioned in the search results, piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . They play a significant role in the pharmaceutical industry .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-thiophen-3-ylpiperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NS.ClH/c1-2-8(6-10-4-1)9-3-5-11-7-9;/h3,5,7-8,10H,1-2,4,6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBBYZCGJCBDTLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=CSC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B1486631.png)



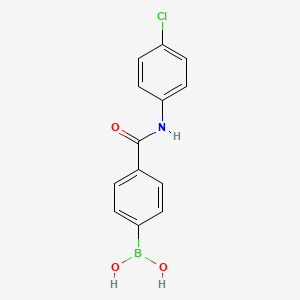
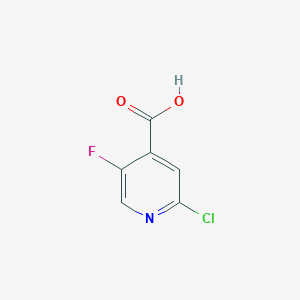
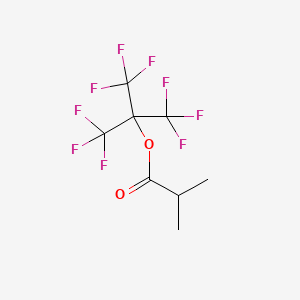
![2-(Diethylamino)benzo[d]thiazol-6-ol](/img/structure/B1486642.png)
amine](/img/structure/B1486646.png)
